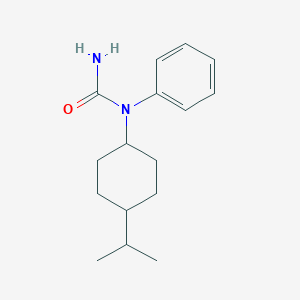
1-(4-Isopropylcyclohexyl)-1-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Isopropylcyclohexyl)-1-phenylurea, also known as SERT inhibitor, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent inhibitor of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft. The inhibition of SERT leads to an increase in serotonin levels in the brain, which has been linked to a variety of physiological and behavioral effects.
Mechanism Of Action
The mechanism of action of 1-(4-Isopropylcyclohexyl)-1-phenylurea involves the inhibition of 1-(4-Isopropylcyclohexyl)-1-phenylurea, a protein responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting 1-(4-Isopropylcyclohexyl)-1-phenylurea, 1-(4-Isopropylcyclohexyl)-1-phenylurea leads to an increase in serotonin levels in the brain, which has been linked to a variety of physiological and behavioral effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(4-Isopropylcyclohexyl)-1-phenylurea are primarily related to its ability to inhibit 1-(4-Isopropylcyclohexyl)-1-phenylurea and increase serotonin levels in the brain. Some of the effects include:
1. Increased mood: The increase in serotonin levels in the brain has been linked to an improvement in mood.
2. Decreased anxiety: The increase in serotonin levels in the brain has also been linked to a decrease in anxiety.
3. Improved cognition: Serotonin has been linked to various cognitive processes such as learning and memory. The increase in serotonin levels in the brain may lead to an improvement in these processes.
Advantages And Limitations For Lab Experiments
1-(4-Isopropylcyclohexyl)-1-phenylurea has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent inhibition of 1-(4-Isopropylcyclohexyl)-1-phenylurea: 1-(4-Isopropylcyclohexyl)-1-phenylurea is a potent inhibitor of 1-(4-Isopropylcyclohexyl)-1-phenylurea, which makes it an ideal compound for studying the role of serotonin in various physiological and behavioral processes.
2. Specificity: 1-(4-Isopropylcyclohexyl)-1-phenylurea is a specific inhibitor of 1-(4-Isopropylcyclohexyl)-1-phenylurea and does not affect other neurotransmitter transporters.
3. Availability: 1-(4-Isopropylcyclohexyl)-1-phenylurea is commercially available, which makes it easily accessible for lab experiments.
Some of the limitations of 1-(4-Isopropylcyclohexyl)-1-phenylurea for lab experiments include:
1. Toxicity: 1-(4-Isopropylcyclohexyl)-1-phenylurea has been shown to be toxic in some animal models, which may limit its use in certain experiments.
2. Cost: 1-(4-Isopropylcyclohexyl)-1-phenylurea can be expensive, which may limit its use in some experiments.
3. Specificity: While the specificity of 1-(4-Isopropylcyclohexyl)-1-phenylurea for 1-(4-Isopropylcyclohexyl)-1-phenylurea is an advantage, it may also limit its use in experiments that require the inhibition of other neurotransmitter transporters.
Future Directions
There are several future directions for the study of 1-(4-Isopropylcyclohexyl)-1-phenylurea. Some of these include:
1. Development of new antidepressant and anxiolytic drugs: The inhibition of 1-(4-Isopropylcyclohexyl)-1-phenylurea by 1-(4-Isopropylcyclohexyl)-1-phenylurea has been linked to the treatment of depression and anxiety. Further research may lead to the development of new drugs that target 1-(4-Isopropylcyclohexyl)-1-phenylurea and have improved efficacy and safety profiles.
2. Study of serotonin signaling in various physiological and behavioral processes: The increase in serotonin levels in the brain by 1-(4-Isopropylcyclohexyl)-1-phenylurea has been linked to various physiological and behavioral processes. Further research may lead to a better understanding of the role of serotonin in these processes.
3. Study of the toxicity of 1-(4-Isopropylcyclohexyl)-1-phenylurea: The toxicity of 1-(4-Isopropylcyclohexyl)-1-phenylurea has been shown in some animal models. Further research may lead to a better understanding of the toxicity of this compound and ways to mitigate its effects.
Conclusion:
1-(4-Isopropylcyclohexyl)-1-phenylurea is a potent inhibitor of 1-(4-Isopropylcyclohexyl)-1-phenylurea that has been extensively studied in the field of neuroscience. Its ability to increase serotonin levels in the brain has been linked to a variety of physiological and behavioral effects. While it has several advantages for lab experiments, it also has limitations and toxicity concerns. Future research may lead to the development of new drugs that target 1-(4-Isopropylcyclohexyl)-1-phenylurea and have improved efficacy and safety profiles, as well as a better understanding of the role of serotonin in various physiological and behavioral processes.
Synthesis Methods
The synthesis of 1-(4-Isopropylcyclohexyl)-1-phenylurea is a complex process that involves several steps. One of the most common methods involves the reaction of 4-isopropylcyclohexylamine with phenyl isocyanate in the presence of a catalyst such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
1-(4-Isopropylcyclohexyl)-1-phenylurea has been extensively studied in the field of neuroscience due to its ability to inhibit 1-(4-Isopropylcyclohexyl)-1-phenylurea. This inhibition leads to an increase in serotonin levels in the brain, which has been linked to a variety of physiological and behavioral effects. Some of the applications of 1-(4-Isopropylcyclohexyl)-1-phenylurea in scientific research include:
1. Treatment of depression: The increase in serotonin levels in the brain has been linked to the treatment of depression. 1-(4-Isopropylcyclohexyl)-1-phenylurea has been shown to be effective in the treatment of depression in animal models.
2. Treatment of anxiety: The increase in serotonin levels in the brain has also been linked to the treatment of anxiety. 1-(4-Isopropylcyclohexyl)-1-phenylurea has been shown to be effective in the treatment of anxiety in animal models.
3. Study of serotonin signaling: 1-(4-Isopropylcyclohexyl)-1-phenylurea has been used to study the role of serotonin signaling in various physiological and behavioral processes.
properties
CAS RN |
102613-38-7 |
|---|---|
Product Name |
1-(4-Isopropylcyclohexyl)-1-phenylurea |
Molecular Formula |
C16H24N2O |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
1-phenyl-1-(4-propan-2-ylcyclohexyl)urea |
InChI |
InChI=1S/C16H24N2O/c1-12(2)13-8-10-15(11-9-13)18(16(17)19)14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3,(H2,17,19) |
InChI Key |
HBJZKBZYVHQCJQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1)N(C2=CC=CC=C2)C(=O)N |
Canonical SMILES |
CC(C)C1CCC(CC1)N(C2=CC=CC=C2)C(=O)N |
Other CAS RN |
102613-38-7 |
synonyms |
1-(4-Isopropylcyclohexyl)-1-phenylurea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




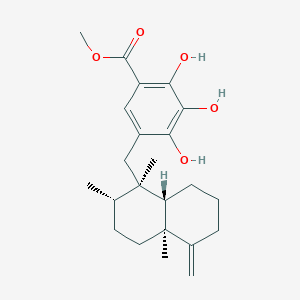
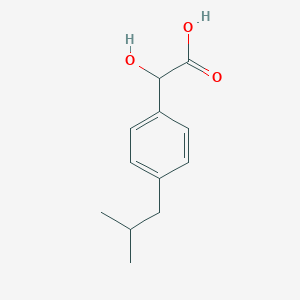
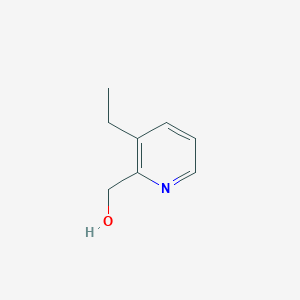

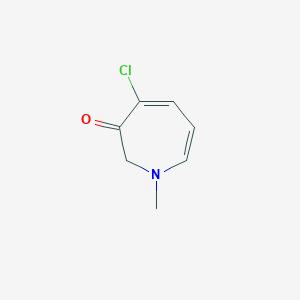
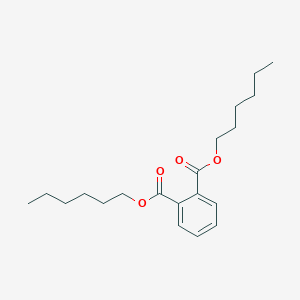
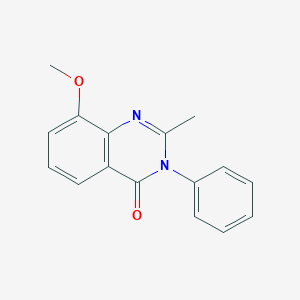
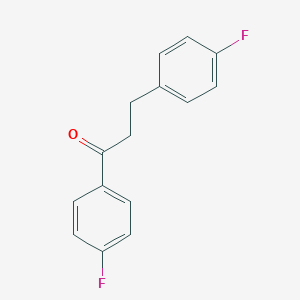

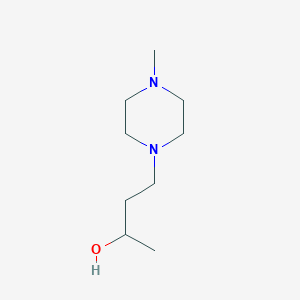

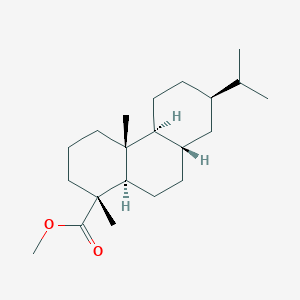
![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)